bk-MDEA (hydrochloride)

説明

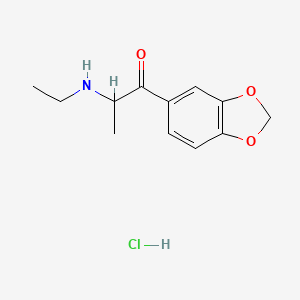

bk-MDEA (hydrochloride), also known as Ethylone or 3,4-methylenedioxy-N-ethylcathinone, is a synthetic cathinone derivative belonging to the phenethylamine, amphetamine, and cathinone chemical classes. Its molecular formula is C₁₂H₁₅NO₃·HCl, with a purity ≥98% for analytical and forensic applications . Structurally, it features a β-keto group, a methylenedioxy ring substitution at the 3,4-positions, and an ethylamine side chain (Figure 1). It has been detected in products marketed as "bath salts" and "plant food," and is regulated as a Schedule I compound in the U.S. due to its psychoactive properties .

準備方法

Synthetic Routes to bk-MDEA (Hydrochloride)

The synthesis of bk-MDEA (hydrochloride) typically follows a multi-step process involving the formation of the β-keto phenethylamine backbone, N-ethylation, and subsequent salt formation. A critical analysis of methodologies from diverse sources reveals two primary approaches:

Reductive Amination of 3,4-Methylenedioxyphenylacetone

The most widely documented method involves reductive amination of 3,4-methylenedioxyphenylacetone with ethylamine. This route mirrors classical cathinone synthesis strategies .

Key Steps:

-

Synthesis of 3,4-Methylenedioxyphenylacetone:

-

Reductive Amination with Ethylamine:

-

Salt Formation:

Optimization Data:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 65–70°C | Maximizes imine intermediate |

| Molar Ratio (Ketone:Amine) | 1:1.2 | Reduces side products |

| Reducing Agent | NaBH₃CN (1.5 equiv) | Enhances selectivity |

Alternative Pathways: Enzymatic and Catalytic Methods

Recent advancements highlight alternative methods to improve sustainability and scalability:

Enzymatic Hydrolysis-Esterification

A patent describing pethidine synthesis (CN105349593A) offers insights into reusable enzymatic systems applicable to bk-MDEA :

-

Nitrilase-Mediated Hydrolysis:

-

Esterification with Ethylamine:

Comparative Efficiency:

| Method | Yield (%) | Reaction Time (h) | Catalyst Loss (%) |

|---|---|---|---|

| Conventional HCl | 78 | 15 | 100 |

| D001-AlCl₃ Resin | 86 | 9 | <5 |

Polymorphism and Crystallization Control

Ethylone hydrochloride exhibits two conformational polymorphs (Forms I and II), necessitating precise crystallization protocols :

Solvent-Based Polymorph Selection

-

Form I (Needle Crystals):

-

Form II (Prismatic Crystals):

Thermodynamic Stability:

| Polymorph | Melting Point (°C) | ΔHfus (kJ/mol) |

|---|---|---|

| Form I | 148–150 | 25.4 |

| Form II | 142–144 | 22.1 |

Industrial-Scale Production Challenges

Impurity Profiling

GC-MS analyses of seized samples reveal trace impurities (<2%) such as unreacted 3,4-methylenedioxyphenylacetone and N-ethyl-N-methylbyproducts . Mitigation strategies include:

-

Chromatographic Purification: Silica gel column chromatography (hexane:ethyl acetate, 3:1) reduces impurities to <0.5% .

-

Crystallization Gradients: Stepwise cooling (70°C → 25°C → 4°C) enhances crystal uniformity .

Analytical Characterization

Post-synthesis validation employs multi-technique approaches:

| Technique | Key Identifiers for bk-MDEA (Hydrochloride) |

|---|---|

| FTIR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C–N), 615 cm⁻¹ (Cl⁻) |

| ¹³C NMR | δ 205.2 (C=O), δ 101.3 (O–C–O), δ 45.8 (N–CH₂) |

| ESI-MS/MS | m/z 220 [M+H]⁺ → m/z 149 (C₈H₅O₂⁺) |

化学反応の分析

Types of Reactions: bk-MDEA (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction of the β-ketone moiety is a common reaction.

Substitution: N-dealkylation and demethylenation followed by O-methylation are typical substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated metabolites .

科学的研究の応用

bk-MDEA (hydrochloride) is primarily used in scientific research for the following applications:

作用機序

The mechanism of action of bk-MDEA (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and empathogenic effects similar to those of other amphetamines and cathinones .

類似化合物との比較

Key Properties

- CAS Number : 1454266-19-3

- Hazard Classification : Acute Toxicity Category 4 (oral), Health Hazard Category 2 (OSHA HCS) .

- Metabolism : Primarily undergoes N-dealkylation, O-demethylation, and β-keto reduction in humans, producing metabolites detectable via GC/MS and LC/MS .

Structural Analogues and Pharmacological Profiles

The table below compares bk-MDEA with structurally related cathinones and amphetamines:

Metabolic and Toxicological Differences

- N-Dealkylation : Both bk-MDEA and bk-MBDB undergo N-dealkylation, but bk-MDEA produces ethylamine metabolites, whereas bk-MBDB generates methylamine derivatives .

- β-Keto Reduction : In bk-MDEA, β-keto reduction yields secondary alcohols, which may exhibit stereoselectivity due to enzymatic constraints (e.g., only one stereoisomer detected in secondary amine metabolites) .

- Neurotoxicity: Unlike MDMA, bk-MDEA lacks evidence of serotonergic neurotoxicity, likely due to its weaker monoamine transporter affinity .

Legal and Forensic Considerations

- bk-MDEA : Classified as a Schedule I drug in the U.S. and detected in forensic samples as a "legal high" alternative .

生物活性

bk-MDEA (hydrochloride), chemically known as 3,4-methylenedioxy-N-ethylcathinone, is a synthetic cathinone related to other psychoactive substances such as methylone and MDMA. It is part of a broader class of compounds often referred to as "bath salts," which have gained attention due to their stimulant effects and potential for abuse. This article explores the biological activity of bk-MDEA, focusing on its pharmacological effects, mechanisms of action, and associated risks.

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : β-keto-3,4-methylenedioxy-N-ethylamphetamine

bk-MDEA primarily acts as a monoamine transporter blocker , similar to other cathinones. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Comparative Potency

Research indicates that bk-MDEA exhibits stimulant properties comparable to those of other cathinones. For instance, it has been found to produce locomotor activation in animal models, with effects similar to those observed with methamphetamine and cocaine. The potency of various related compounds can be summarized as follows:

| Compound | Locomotor Activity (mg/kg) | Methamphetamine Discrimination | Cocaine Discrimination |

|---|---|---|---|

| α-PPP | 1.10 ± 0.19 | 3.01 ± 0.09 | 7.35 ± 0.11 |

| α-PHP | 1.46 ± 0.09 | 1.23 ± 0.10 | 2.86 ± 0.08 |

| bk-MDEA | Not specifically measured | Not specifically measured | Not specifically measured |

| MDPBP | 0.15 ± 0.10 | 1.25 ± 0.12 | Not applicable |

| Ethylone | 6.73 ± 0.09 | 5.01 ± 0.08 | 3.37 ± 0.11 |

Pharmacological Effects

The biological activity of bk-MDEA includes a range of pharmacological effects:

- Stimulant Effects : Animal studies have shown that bk-MDEA increases locomotor activity in a dose-dependent manner, indicating its potential as a stimulant.

- Hyperthermia : Similar to other stimulants, bk-MDEA can induce hyperthermia, which poses significant health risks.

- Cardiovascular Effects : Increased heart rate and blood pressure have been documented following administration, paralleling the effects seen with other amphetamines.

Study on Locomotor Activity

A study conducted by demonstrated that bk-MDEA produced significant locomotor activation in rats when administered at varying doses (0.1 to 2.5 mg/kg). The peak effect was observed at lower doses, suggesting an inverted U-shaped dose-response curve typical for stimulant drugs.

Toxicological Analysis

Research has also focused on the toxicological implications of bk-MDEA use:

- A study highlighted that metabolites of bk-MDEA can be detected in biological samples such as urine, indicating its potential for abuse and the need for monitoring in forensic toxicology .

- Another analysis emphasized the risks associated with synthetic cathinones like bk-MDEA, linking their use to severe adverse effects including psychosis and cardiovascular complications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing bk-MDEA hydrochloride in forensic samples?

- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended. Ensure calibration with certified reference standards (≥98% purity) stored at -20°C to maintain integrity . Forensic validation should follow ISO/IEC 17025 guidelines for reproducibility and accuracy .

Q. How should bk-MDEA hydrochloride be stored to ensure stability in laboratory settings?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥5 years under these conditions. Aliquot working solutions to avoid repeated freeze-thaw cycles, which may degrade the compound .

Q. What safety protocols are essential for handling bk-MDEA hydrochloride in vitro experiments?

- Methodological Answer : Adopt OSHA HCS-compliant practices: wear nitrile gloves, lab coats, and eye protection. Conduct experiments in a fume hood to minimize inhalation risks. After exposure, rinse skin/eyes with water for 15 minutes and seek medical observation for 48 hours due to delayed toxicity symptoms .

Advanced Research Questions

Q. How can researchers differentiate bk-MDEA hydrochloride from its positional isomers using spectroscopic methods?

- Methodological Answer : Compare NMR chemical shifts and MS fragmentation patterns. For example, the 3,4-methylenedioxy substitution in bk-MDEA produces distinct H-NMR peaks (e.g., δ 6.7–6.9 ppm for aromatic protons) versus 2,3-substituted isomers. High-resolution MS (HRMS) can distinguish molecular ion clusters (e.g., m/z 257.1052 for CHNO·HCl) from isomers with alternative substituent positions .

Q. What methodological considerations are critical when assessing the ecological impact of bk-MDEA hydrochloride in laboratory waste?

- Methodological Answer : Perform biodegradation studies using OECD 301 protocols to evaluate persistence. Monitor aquatic toxicity via Daphnia magna assays (EC values) and soil mobility using column leaching tests. Despite limited ecotoxicity data, classify it as "water hazard class 1" and neutralize waste with activated carbon before disposal to minimize groundwater contamination .

Q. How can experimental design address contradictions in reported toxicity data for bk-MDEA hydrochloride?

- Methodological Answer : Implement tiered testing:

- In vitro : Use hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (LD via MTT assays).

- In vivo : Apply OECD 423 guidelines for acute oral toxicity in rodent models, with histopathological follow-up.

- Data reconciliation : Cross-validate results with pharmacokinetic models to account for metabolite activity (e.g., β-keto amphetamine derivatives) .

Q. What strategies improve reproducibility in synthesizing bk-MDEA hydrochloride for pharmacological studies?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE):

- Control temperature (20–25°C) and pH (5.5–6.5) during HCl salt formation.

- Purify via recrystallization in ethanol/water (3:1 v/v) and verify purity by HPLC-UV (λ = 254 nm).

- Document synthetic yields and impurity profiles (e.g., unreacted ethylamine) in open-access repositories to enhance transparency .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。